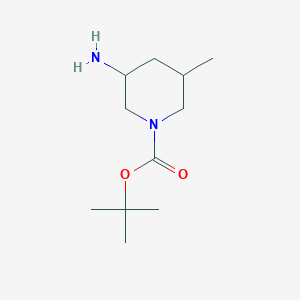

Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-amino-5-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLHWQMECGKRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Physicochemical Profiling of (3S,5R) and (3S,5S) Diastereomers

Abstract

Stereoisomerism is a cornerstone of modern drug development, with the three-dimensional arrangement of atoms in a molecule profoundly influencing its interaction with biological systems.[1][2] This technical guide provides an in-depth framework for characterizing and comparing the physicochemical profiles of diastereomers, using the (3S,5R) and (3S,5S) isomers as a representative case study. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties, which can significantly impact a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its formulation, stability, and manufacturability.[3][4] We will explore the theoretical basis for these differences and provide field-proven, step-by-step protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals dedicated to a rigorous, data-driven approach to stereoisomer characterization.

The Structural Imperative: Why Diastereomers Differ

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess fundamentally different physicochemical attributes.[3][5] This divergence originates from their distinct three-dimensional geometries.

Consider a generic chiral molecule with two stereocenters. The spatial relationship—distances and angles—between any two atoms in the (3S,5R) isomer will be different from the corresponding relationship in the (3S,5S) isomer. These internal geometric differences lead to:

-

Different Intermolecular Interactions: The way molecules pack in a crystal lattice or interact with solvent molecules is altered. This directly affects properties like melting point and solubility.

-

Different Intramolecular Interactions: The potential for internal hydrogen bonding or steric hindrance can vary, influencing molecular conformation and properties like pKa and lipophilicity.

-

Different Dipole Moments: The overall distribution of charge across the molecule can change, impacting polarity and chromatographic behavior.

This structural uniqueness is the root cause of all the observable differences in their physicochemical profiles. Therefore, comprehensive characterization is not merely an academic exercise but a regulatory and developmental necessity. The U.S. Food and Drug Administration (FDA) emphasizes the importance of knowing the stereoisomeric composition of a drug and understanding the properties of the individual isomers.[6][7]

Caption: Diastereomers have different internal geometries, altering physicochemical properties.

Core Physicochemical Parameter Analysis

A systematic evaluation of key physicochemical parameters is essential to build a comprehensive profile for each diastereomer.

Solubility (Aqueous and Biorelevant Media)

Causality: Differences in crystal lattice energy and solvation energy between diastereomers lead to different solubilities. The isomer that packs more efficiently in its crystal form (higher lattice energy) or has less favorable interactions with water molecules will typically be less soluble. Stereochemistry has been shown to cause significant differences in water solubility.[8]

Experimental Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)

-

Preparation: Add an excess amount of the solid isomer (e.g., 10 mg) to a known volume of the test medium (e.g., 10 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study is required to determine this period.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully remove an aliquot of the supernatant and dilute it with the mobile phase to be used for analysis.

-

Quantification: Analyze the concentration of the dissolved isomer using a validated HPLC-UV or LC-MS method against a standard calibration curve.

-

Self-Validation: Confirm the presence of solid material in the vials after equilibration to ensure saturation was achieved. Analyze samples at multiple time points (e.g., 24h and 48h) to confirm equilibrium.

Data Presentation:

| Parameter | (3S,5R) Isomer | (3S,5S) Isomer |

| Aqueous Solubility (pH 7.4, 25°C) | 150 ± 12 µg/mL | 275 ± 21 µg/mL |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 210 ± 18 µg/mL | 450 ± 35 µg/mL |

Lipophilicity (LogP and LogD)

Causality: The partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is a measure of a compound's lipophilicity, which is critical for membrane permeability and ADME properties.[9][10] Diastereomers, with their different 3D shapes and dipole moments, can present different surfaces to solvent, leading to varied partitioning behavior between an organic (e.g., n-octanol) and an aqueous phase.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

-

Pre-saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.

-

Partitioning: Add a known amount of the isomer to a vial containing a known volume ratio of the pre-saturated n-octanol and aqueous buffer (e.g., 5 mL of each). The initial concentration should be in the aqueous phase.

-

Equilibration: Agitate the mixture gently for several hours at a constant temperature.

-

Phase Separation: Centrifuge the vials to ensure a clean separation of the two phases.

-

Quantification: Determine the concentration of the isomer in both the aqueous and organic phases using a validated analytical method.

-

Calculation: Calculate LogD as: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]).

-

Self-Validation: Run the experiment with at least three different starting concentrations to ensure the partition coefficient is independent of concentration. Mass balance should be confirmed to be between 95-105%.

Data Presentation:

| Parameter | (3S,5R) Isomer | (3S,5S) Isomer |

| LogP (calculated) | 2.8 | 2.5 |

| LogD (pH 7.4, experimental) | 2.65 ± 0.05 | 2.38 ± 0.04 |

Ionization Constant (pKa)

Causality: The pKa is a measure of the acidity or basicity of a functional group.[11][12] The spatial arrangement of atoms in a diastereomer can influence the electronic environment of an ionizable group through intramolecular interactions (e.g., hydrogen bonding) or steric effects, thus altering its pKa.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of the isomer in water or a water/co-solvent mixture (if solubility is low) at a known concentration (e.g., 1-5 mM).[13] Ensure the solution is free of dissolved CO2.

-

Titration: Calibrate a pH electrode and auto-titrator. Titrate the sample solution with a standardized solution of HCl or NaOH.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the titration curve (pH vs. volume of titrant added). The pKa is the pH at which the ionizable group is 50% titrated (the midpoint of the buffer region). Specialized software is used to calculate the pKa from the shape of the curve.[12][13]

-

Self-Validation: The protocol must include a blank titration (titrating the solvent alone) to correct for solvent effects.[13] The instrument should be calibrated with at least three standard buffers bracketing the expected pKa.

Data Presentation:

| Parameter | (3S,5R) Isomer | (3S,5S) Isomer |

| Acidic pKa | 4.2 ± 0.1 | 4.5 ± 0.1 |

| Basic pKa | 8.9 ± 0.1 | 8.7 ± 0.1 |

Spectroscopic and Structural Differentiation

While physicochemical properties provide quantitative differences, spectroscopic and crystallographic methods provide direct proof of structural identity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is arguably the most powerful tool for distinguishing diastereomers in solution.[14] Because the spatial relationships between atoms are different, the local electronic (and thus magnetic) environments for corresponding nuclei (e.g., protons) are non-equivalent. This results in different chemical shifts (δ) and coupling constants (J).[15]

Key Observables:

-

Chemical Shifts: Protons in the (3S,5R) isomer will have a unique set of chemical shifts, distinct from those in the (3S,5S) isomer.

-

Coupling Constants: The through-bond scalar coupling (J-coupling) between two protons is dependent on the dihedral angle between them. Different conformations of the diastereomers will lead to different J-values, which can be used to infer stereochemistry.

-

NOESY/ROESY: Through-space correlations can confirm the relative stereochemistry by identifying protons that are close to each other in 3D space.

X-ray Crystallography

Causality: X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[16][17] It is the gold standard for determining absolute and relative stereochemistry.[18] By diffracting X-rays off a single crystal, one can determine the precise coordinates of every atom, confirming the (3S,5R) or (3S,5S) configuration.

Experimental Workflow:

Caption: Workflow for unambiguous structure determination via X-ray crystallography.

Chromatographic Separation: The Key to Isolation and Analysis

The differing physicochemical properties of diastereomers make them separable by standard chromatographic techniques like HPLC or GC, unlike enantiomers which require a chiral environment.[14][19]

Causality: The separation relies on differential partitioning between the mobile phase and the stationary phase. Because the (3S,5R) and (3S,5S) isomers have different polarities, shapes, and abilities to engage in specific interactions (e.g., hydrogen bonding), they will interact with the stationary phase to different extents, leading to different retention times. Standard achiral columns (e.g., C18, silica) are often sufficient.[20]

Experimental Protocol: HPLC Method Development for Diastereomer Separation

-

Column Selection: Start with a standard reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase Screening:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile or Methanol

-

Run a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.

-

-

Optimization:

-

Based on the screening run, develop a shallower gradient or an isocratic method around the elution percentage.

-

Adjust the mobile phase pH or buffer type to manipulate the ionization state of the isomers, which can dramatically affect retention and selectivity.

-

Vary the column temperature to fine-tune the separation.

-

-

Method Validation:

-

Specificity: Inject individual purified isomers to confirm peak identity and demonstrate no interference from the other isomer.

-

Resolution: The USP resolution factor (Rs) between the two diastereomer peaks should be >1.5.

-

Linearity, Accuracy, Precision: Perform standard validation experiments as per ICH Q2(R1) guidelines.

-

Caption: Diastereomers separate on an achiral column due to different interactions.

Regulatory and Drug Development Implications

A thorough understanding of the distinct physicochemical profiles of the (3S,5R) and (3S,5S) isomers is critical for making informed decisions throughout the drug development pipeline.

-

Candidate Selection: An isomer with significantly higher solubility and better lipophilicity (within an optimal range) may be selected as the lead candidate, as it is more likely to have favorable oral bioavailability.[8]

-

Formulation Development: The choice of excipients, manufacturing process (e.g., wet granulation vs. direct compression), and final dosage form will depend on properties like solubility, crystal form, and stability of the chosen isomer.

-

Process Chemistry: The development of a synthetic route must be able to control the stereochemical outcome to produce the desired isomer with high purity. The analytical methods developed here are essential for in-process controls and final product release testing.

-

Regulatory Filings: Regulatory agencies like the FDA and Health Canada require detailed information on the stereoisomeric composition and characterization of the drug substance.[6] A complete physicochemical profile demonstrates a fundamental understanding and control over the active pharmaceutical ingredient.

Conclusion

The (3S,5R) and (3S,5S) isomers, as diastereomers, are distinct chemical entities with unique physicochemical profiles. Their differences in solubility, lipophilicity, pKa, and spectroscopic properties are a direct consequence of their different three-dimensional structures. A rigorous, systematic characterization using the protocols outlined in this guide is not only a matter of scientific integrity but a critical prerequisite for successful and compliant drug development. By understanding and quantifying these differences, development teams can mitigate risks, optimize formulations, and ultimately deliver safer and more effective medicines.

References

-

The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences. [Link]

-

McConathy, J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

-

Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. [Link]

-

Physical Properties of Enantiomers vs. Diastereomers. Saskatchewan Open Educational Resources. [Link]

-

How can we separate diastereomers of larger organic moiety? (2024). ResearchGate. [Link]

-

Adhikari, B. (2023). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

-

Development of New Stereoisomeric Drugs. (1992). U.S. Food and Drug Administration. [Link]

-

Log P in Encyclopedia of Physical Organic Chemistry. (2017). ResearchGate. [Link]

-

Effects of Stereoisomers on Drug Activity. (2021). ResearchGate. [Link]

-

Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Structure Determination by X-ray Crystallography. The World of Materials. [Link]

-

Fuji, K., et al. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Effect of stereoisomerism and racemization on solubility. (2018). Chemistry Stack Exchange. [Link]

-

Chiral Chromatography. (2020). Chemistry LibreTexts. [Link]

-

Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019). Master Organic Chemistry. [Link]

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate. [Link]

-

Enantiomers vs. Diastereomers. ChemTalk. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Can NMR be used to separate enantiomers or diastereomers? (2022). Reddit. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

How Do Stereoisomers Affect Drug Activity? (2024). YouTube. [Link]

-

The Secrets to Mastering Chiral Chromatography. (2023). Rotachrom Technologies. [Link]

-

How To Determine PKA Of Organic Compounds? (2024). YouTube. [Link]

-

How is there difference in physical and chemical properties of two diastereomers? (2021). Reddit. [Link]

-

Analyze of stereoisomer by NMR. JEOL Ltd. [Link]

-

Separation of diastereomers. (2008). Chromatography Forum. [Link]

-

X‐Ray Crystallography for Stereochemical Elucidation. (2017). ResearchGate. [Link]

-

The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. [Link]

-

X-ray Determination Of Molecular Structure. EBSCO. [Link]

-

NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2013). PubMed Central. [Link]

-

FDA issues flexible policy on chiral drugs. (1992). ACS Publications. [Link]

-

5 Easy Methods to Calculate pKa. (2024). Pharmaceuticals - A Research-Based Review Site. [Link]

-

Diastereomers and Physical Properties. (2022). Chemistry LibreTexts. [Link]

-

Effects of Stereoisomers on Drug Activity. (2021). Crimson Publishers. [Link]

-

Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Pfizer. [Link]

-

Development of New Stereoisomeric Drugs. (2024). HHS.gov. [Link]

-

X-Ray Crystallography of Chemical Compounds. (2010). PMC - NIH. [Link]

-

Guidance for Industry #169 - Drug Substance. (2007). U.S. Food and Drug Administration. [Link]

-

Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017). Canada.ca. [Link]

Sources

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Enantiomers vs. Diastereomers | ChemTalk [chemistrytalk.org]

- 4. reddit.com [reddit.com]

- 5. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]

- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 7. Development of New Stereoisomeric Drugs | Guidance Portal [hhs.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. hplc.eu [hplc.eu]

An In-depth Technical Guide to the Biological Activity of Novel Methylpiperidine Derivatives

Foreword: The Enduring Relevance of the Methylpiperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with complex biological targets. The introduction of a simple methyl group to this core structure—creating methylpiperidine derivatives—can profoundly influence pharmacological activity. This seemingly minor modification can alter a compound's lipophilicity, metabolic stability, and binding affinity, transforming a moderately active molecule into a potent therapeutic candidate.[3]

This guide provides an in-depth exploration of the diverse biological activities exhibited by novel methylpiperidine derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, the rationale behind synthetic strategies, and the critical experimental workflows used to validate these activities. For researchers and drug development professionals, this document is intended to be a practical and authoritative resource, bridging the gap between synthetic chemistry and pharmacological application.

Chapter 1: Synthetic Strategies and Structural Diversity

The biological potential of a methylpiperidine derivative is intrinsically linked to its synthesis. The ability to control stereochemistry and introduce a variety of substituents is paramount. Modern organic synthesis offers a rich toolbox for creating these complex molecules.

Core Synthesis Methodologies

The construction of the substituted methylpiperidine core often relies on powerful cyclization strategies.[1] A common and effective approach is the intramolecular reductive amination of a keto-amine precursor. This method provides a high degree of control over the final structure.

Another powerful technique is the "hydrogen borrowing" cascade, where an iridium(III) catalyst facilitates a sequence of hydroxyl oxidation, amination, and imine reduction to form the piperidine ring.[1] This elegant one-pot reaction forms two new C-N bonds with high stereoselectivity.[1] Radical cyclizations of 1,6-enynes, initiated by reagents like triethylborane, also offer a pathway to polysubstituted piperidine structures.[1]

Workflow for Derivative Synthesis

A generalized workflow for synthesizing and characterizing a library of novel methylpiperidine derivatives is depicted below. This process ensures the structural integrity and purity of the compounds before they proceed to biological screening.

Caption: Generalized workflow for the synthesis and validation of a methylpiperidine derivative library.

Chapter 2: Anticancer Activity: Targeting Cellular Proliferation and Survival

Methylpiperidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines including prostate, colon, and lung cancer.[4][5][6] Their mechanisms of action are diverse, often involving the inhibition of critical cellular machinery required for tumor growth and survival.

Mechanism: Disruption of Microtubule Dynamics

A key strategy for arresting cell division is the disruption of microtubule polymerization. Some methylpiperidine derivatives function as potent tubulin polymerization inhibitors, binding at the colchicine site.[5] This prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

One notable derivative, compound 17a , demonstrated potent activity against PC3 prostate cancer cells with an IC50 value of 0.81 µM.[5] Further studies confirmed that this compound suppressed colony formation, induced apoptosis, and inhibited the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[5]

Mechanism: Modulation of Key Signaling Pathways

Cancer progression is often driven by the dysregulation of signaling pathways that control cell growth, proliferation, and survival. Piperidine derivatives have been shown to modulate several of these crucial pathways[4]:

-

PI3K/Akt Pathway: Inhibition of this pathway reduces cell survival and promotes apoptosis.

-

STAT3 Pathway: Downregulation of STAT3 expression can inhibit cancer cell motility and invasion.[4]

-

Wnt/β-catenin Pathway: Inhibition of this pathway is particularly relevant in colorectal cancers.[4]

-

Apoptosis Regulation: Derivatives can induce apoptosis by altering the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.[4]

The following diagram illustrates the major signaling pathways targeted by anticancer methylpiperidine derivatives.

Caption: Key signaling pathways modulated by anticancer methylpiperidine derivatives.

Data Summary: In Vitro Cytotoxicity

The efficacy of novel compounds is typically first assessed using in vitro cytotoxicity assays against a panel of cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| 2,6-disubstituted N-methylpiperidine | HT 29 (Colon Carcinoma) | Cytotoxicity | Active under hypoxic conditions | [6] |

| Piperidine Salicylanilide Analog | A-549 (Lung Carcinoma) | IC50 | 5.71 µM | [7] |

| Piperidine Salicylanilide Analog | HCT-116 (Colon Carcinoma) | IC50 | 4.26 µM | [7] |

| Colchicine Site Inhibitor (17a) | PC3 (Prostate Cancer) | IC50 | 0.81 µM | [5] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A-549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the synthesized methylpiperidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).[8]

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Chapter 3: Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Methylpiperidine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[9][10]

Mechanism of Action

While the exact mechanisms for many novel derivatives are still under investigation, a primary mode of action is believed to be the disruption of the bacterial cell wall or membrane integrity.[11] Some derivatives may also act as enzyme inhibitors, targeting crucial bacterial enzymes like penicillin-binding proteins (PBPs) or DNA gyrase, which are essential for cell wall synthesis and DNA replication, respectively.[11]

Structure-Activity Relationship (SAR) Insights

Studies on N-methyl-4-piperidone-derived curcuminoids revealed important SAR insights. The presence of the N-methyl-4-piperidone ring was found to enhance antibacterial activity compared to simpler acetone-derived analogs.[10] Furthermore, the position and nature of substituents on aromatic rings attached to the core structure significantly impact potency. For instance, compounds with fluorine and methoxy groups showed moderate activity against various Streptococcus species.[10]

Data Summary: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-methyl-4-piperidone Curcuminoid (R=H) | Streptococcus mitis | 250 | [10] |

| N-methyl-4-piperidone Curcuminoid (R=3,4,5-OMe) | Streptococcus mitis | 250 | [10] |

| N-methyl-4-piperidone Curcuminoid (R=3-F) | Streptococcus sobrinus | 250 | [10] |

| Piperidinothiosemicarbazone | M. tuberculosis (resistant strain) | 0.5 - 1 | [12] |

| General Piperidine Derivative | Staphylococcus aureus | Active | [9] |

| General Piperidine Derivative | Escherichia coli | Active | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and quantitative method for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a specific bacterium is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is determined by visual inspection of turbidity after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the methylpiperidine derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) in MHB to log phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Chapter 4: Neuroprotective and CNS Activities

The methylpiperidine scaffold is central to many compounds with activity in the central nervous system (CNS), including treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.[2][13][14]

Mechanism: Cholinesterase Inhibition

In Alzheimer's disease, cognitive decline is linked to a deficit of the neurotransmitter acetylcholine (ACh). A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme that degrades ACh.[15] Many potent AChE inhibitors are based on a piperidine core. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a highly potent and selective AChE inhibitor.[16] Structure-activity relationship studies have shown that the indanone moiety and the benzylpiperidine group are critical for high-affinity binding to the enzyme's active site.[16]

Mechanism: Antioxidant and Anti-inflammatory Effects

Neuroinflammation and oxidative stress are key pathological features of Parkinson's disease. Piperine, a natural product containing a piperidine ring, has demonstrated significant neuroprotective effects in a mouse model of Parkinson's.[13] Its protective mechanism is multifactorial, involving:

-

Reduction of Oxidative Stress: Scavenging reactive oxygen species.

-

Anti-inflammatory Action: Reducing the activation of microglia and the expression of pro-inflammatory cytokines like IL-1β.[13]

-

Anti-apoptotic Effects: Modulating the Bcl-2/Bax ratio to prevent neuronal cell death.[13]

These actions collectively protect dopaminergic neurons from degeneration.[13]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method to screen for and characterize AChE inhibitors.[15]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, the test compound (methylpiperidine derivative), DTNB, and ATCh in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate, ATCh, to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction with no inhibitor. Calculate the IC50 value for the compound.

Conclusion and Future Outlook

The methylpiperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. The research highlighted in this guide demonstrates the broad spectrum of biological activities these derivatives can possess, from anticancer and antimicrobial to potent neuroprotective effects. The causality behind their efficacy lies in the precise three-dimensional arrangement of functional groups on the conformationally mobile piperidine ring, allowing for high-affinity interactions with specific biological targets.

Future research will undoubtedly focus on refining the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects and toxicity. The integration of computational methods, such as molecular docking and dynamics simulations, with traditional synthesis and screening will accelerate the discovery of next-generation methylpiperidine-based drugs.[17][18] The self-validating nature of the protocols described herein—from synthesis and characterization to tiered biological screening—provides a robust framework for advancing these promising compounds from the laboratory to the clinic.

References

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry.

- Synthesis and biological activity of novel piperidin-4-ol derivatives. (n.d.). Chinese Journal of Pesticide Science.

- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Scientific Reports.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024).

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Frontiers in Pharmacology.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (n.d.). MDPI.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).

- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.).

- Synthesis, Characterization and biological study of Piperidine Deriv

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Preprints.org.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.

- Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. (n.d.). PubMed.

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

- SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (n.d.). Pakistan Journal of Pharmaceutical Sciences.

- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (n.d.). PubMed.

- Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2013).

- Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.).

- Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Deriv

- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.).

- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (n.d.).

- Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)

- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024).

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.

- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. (2023). PubMed.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (PDF) Synthesis, Characterization and biological study of Piperidine Derivatives [academia.edu]

- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

Introduction: The Central Role of Boc-Aminopiperidines in Modern Drug Discovery

An In-Depth Technical Guide to the Storage and Stability of Boc-Protected Aminopiperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for exploring chemical space. To manipulate this valuable scaffold in multi-step syntheses, chemists rely on protecting groups to mask the reactivity of the piperidine nitrogen.

Among the arsenal of nitrogen protecting groups, the tert-butyloxycarbonyl (Boc) group is arguably the most common in non-peptide chemistry.[2][3] Boc-protected aminopiperidines are critical intermediates, valued for their crystalline nature, ease of handling, and predictable reactivity. The stability of the Boc group is a double-edged sword: it must be robust enough to withstand a variety of reaction conditions, yet labile enough for selective removal without compromising the integrity of a complex molecule.[4]

This guide provides an in-depth exploration of the chemical principles governing the stability of Boc-protected aminopiperidines. We will dissect the factors that influence their degradation, establish best practices for storage and handling, and detail validated analytical methodologies for assessing their long-term integrity. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and stability of these foundational building blocks.

Section 1: The Chemical Nature and Inherent Stability of the Boc Group

The Boc group is a carbamate, which fundamentally tempers the nucleophilicity and basicity of the amine nitrogen it protects.[5] This protection is achieved by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group. The true value of the Boc group lies in its finely tuned stability profile.

General Stability Profile

The Boc group is lauded for its resilience under a wide range of conditions, which allows for broad synthetic utility. It is generally stable towards:

-

Most Nucleophiles and Bases: This stability allows for subsequent reactions at other sites of the molecule using basic or nucleophilic reagents.[6][]

-

Catalytic Hydrogenation: Unlike the Carboxybenzyl (Cbz) group, which is cleaved by hydrogenolysis, the Boc group is stable, permitting the reduction of other functional groups within the molecule.[5][]

However, its utility is defined by its predictable lability under specific, controlled conditions.

Acid-Mediated Lability: The Achilles' Heel

The primary vulnerability of the Boc group is its susceptibility to acid-catalyzed hydrolysis.[2][8] This cleavage is not a simple hydrolysis but a multi-step process initiated by the protonation of the carbamate's carbonyl oxygen. This is the crucial first step, as it enhances the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.

The subsequent and rate-determining step is the unimolecular cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a transient carbamic acid intermediate.[5] The carbamic acid then spontaneously decarboxylates, releasing carbon dioxide gas and the deprotected free amine.[3][5] The formation of the stable tertiary carbocation is the thermodynamic driving force behind the Boc group's acid lability.[5]

This mechanism explains why strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are highly effective for deprotection, often achieving complete cleavage at room temperature.[2][4]

Caption: Acid-catalyzed degradation pathway of Boc-protected aminopiperidines.

Section 2: Critical Factors Influencing Stability and Storage

Maintaining the integrity of Boc-protected aminopiperidines requires controlling the environmental factors that can initiate their degradation.

1. pH and Acidity This is the most critical factor. Exposure to acidic conditions, even trace amounts, can lead to gradual deprotection over time. This is particularly relevant for solutions. For instance, purification via reverse-phase HPLC using eluents containing TFA can lead to partial or complete loss of the Boc group if fractions are not immediately neutralized or handled correctly.[9] Conversely, the Boc group is highly stable in neutral and basic conditions.[]

2. Temperature While generally stable at ambient temperatures in solid form, elevated temperatures can accelerate degradation, especially in the presence of other catalysts.

-

Solid State: Most solid Boc-protected aminopiperidines are stable for years when stored in cool, dry conditions. However, some related reagents like BOC-ON show gradual decomposition at room temperature over several weeks.[10]

-

In Solution: Thermal deprotection is possible but requires very high temperatures (e.g., 150-230°C), indicating good thermal stability under normal laboratory conditions.[11] However, long-term storage of solutions at room temperature is not recommended.

3. Moisture and Solvents While the Boc group is stable to water at neutral pH, the presence of moisture can be detrimental if acidic impurities are also present, creating a localized acidic microenvironment. For long-term storage, an inert, dry atmosphere is preferable. When stored in solution, aprotic solvents are generally preferred over protic solvents if there is any risk of pH drift.

Consolidated Stability and Storage Recommendations

The following table summarizes the key stability attributes and provides actionable storage recommendations based on empirical evidence and best practices.

| Parameter | Stability Profile | Recommended Storage & Handling Protocol |

| pH | Highly labile to strong acids (pH < 4). Stable in neutral to basic conditions (pH 7-12).[6] | Store solids and solutions away from acidic vapors. Neutralize any acidic workup or chromatography fractions promptly. |

| Temperature | Generally stable at ambient temperature as a solid. Degradation accelerates at elevated temperatures. | Short-Term (Weeks): Store solids at 2-8°C in a tightly sealed container.[12] Long-Term (Months-Years): Store solids at -20°C under an inert atmosphere (e.g., Argon or Nitrogen).[10] |

| Solutions | Less stable than the solid form due to potential solvent impurities and mobility. | Short-Term Stock (≤1 Month): Store at -20°C. Long-Term Stock (>1 Month): Store at -80°C.[12] Use dry, aprotic solvents where possible. |

| Light | Generally not light-sensitive, but protection from light is a general best practice for all reagents. | Store in amber vials or in a dark location (e.g., a freezer or cabinet).[12] |

| Atmosphere | Sensitive to acidic gases. Hygroscopic nature can lead to absorption of moisture. | Store in a desiccator or under an inert atmosphere. Ensure containers are well-sealed. |

Section 3: Analytical Verification of Stability

A robust stability-indicating analytical method is essential to ensure the quality of a batch of a Boc-protected aminopiperidine. This involves demonstrating that the method can accurately quantify the parent compound and separate it from any potential degradants.

Caption: Experimental workflow for a comprehensive stability assessment study.

Experimental Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a general method for assessing the purity of a Boc-protected aminopiperidine and detecting its primary degradant, the free aminopiperidine.

Objective: To separate and quantify the active substance from its potential acid-hydrolysis degradant.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm (as carbamates have a weak chromophore).

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile/Water to a final concentration of ~1 mg/mL.

-

Causality and Justification:

-

Reverse-Phase C18: Provides good retention for moderately polar compounds.

-

Formic Acid: Used as an ion-pairing agent to improve the peak shape of the basic free amine. While acidic, the brief exposure time on the column has a negligible effect on stability.

-

Gradient Elution: Necessary to elute the more lipophilic Boc-protected compound and the more polar free amine within a reasonable run time with good resolution. The free amine will elute much earlier than its Boc-protected counterpart.

-

Experimental Protocol 2: Design of a Formal Stability Study

This protocol outlines the steps to establish a re-test period for a batch of a Boc-protected aminopiperidine, based on ICH guidelines.[13][14]

Objective: To determine the time frame during which the material remains within its quality specifications under defined storage conditions.[15][16]

Methodology:

-

Material: Use a representative batch of the Boc-protected aminopiperidine. Characterize the initial sample (Time 0) thoroughly for purity, identity, water content, and appearance.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Container: Store the material in a container that is identical to or simulates the actual packaging (e.g., amber glass vial with a screw cap).

-

Testing Frequency:

-

Tests to be Performed: At each time point, analyze the samples for:

-

Appearance (visual inspection).

-

Purity and Degradants (using the validated HPLC method from Protocol 1).

-

Identity (e.g., via FTIR or ¹H NMR).

-

Water Content (Karl Fischer titration).

-

-

Data Evaluation: Plot the purity data versus time. If significant degradation is observed under accelerated conditions within 6 months, this indicates a potential stability issue. The re-test period is determined based on the long-term data, where the purity must remain within the pre-defined specification (e.g., ≥98.0%). Extrapolation beyond the long-term data may be permissible if no significant change is observed.[13]

Conclusion

Boc-protected aminopiperidines are indispensable tools in pharmaceutical research and development. Their chemical stability is robust but conditional, with a pronounced vulnerability to acidic environments. A thorough understanding of this stability profile is not merely academic; it is critical for ensuring the integrity of synthetic intermediates, the validity of experimental results, and the quality of the final drug substance.

By implementing the rigorous storage, handling, and analytical verification protocols outlined in this guide, researchers can mitigate the risks of unintended degradation. Adherence to these principles ensures that these valuable building blocks perform reliably and consistently, underpinning the successful advancement of drug discovery programs.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

Murphy, G. K., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

El-marrouni, A., et al. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Topic Q1E: Evaluation of Stability Data. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Food and Drug Authority, Saudi Arabia. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Pharmaceutical Technology. (2024, July 7). Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. Retrieved from [Link]

-

University of Arizona. (2017). Piperidine-based drug discovery. Retrieved from [Link]

-

Pharmaceutical Technology. (2024, July 22). Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. Retrieved from [Link]

-

European Medicines Agency. (2003, December 17). Guideline on Stability Testing. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmaexcipients.com [pharmaexcipients.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Piperidine Synthesis Products

Welcome to the Technical Support Center for piperidine synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating and purifying piperidine and its derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Introduction: The Importance of Piperidine Purity

Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2] The efficacy and safety of these final products are directly dependent on the purity of the piperidine starting material. Crude synthesis products often contain a mixture of unreacted starting materials, byproducts, residual solvents, and water, which can interfere with downstream applications and biological assays.[1] This guide will equip you with the knowledge to identify and remove these impurities effectively.

Section 1: Identifying Common Impurities

A thorough understanding of potential impurities is the first step in developing a robust purification strategy. The nature of these impurities is often dictated by the synthetic route employed. For instance, the catalytic hydrogenation of pyridine is a common method for piperidine synthesis.[3]

Common Impurities Include:

-

Unreacted Starting Materials: Residual pyridine is a frequent impurity when piperidine is synthesized via hydrogenation.[1]

-

Byproducts: Side reactions can lead to various byproducts. For example, the reduction of pyridine with sodium in ethanol can produce 4,4'-bipyridine.[1]

-

Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, often resulting in a yellow discoloration.[1][4]

-

Water: Aqueous workup procedures are a common source of water in the crude product.[1]

-

Solvents: Residual solvents from the reaction or workup steps.

Analytical Techniques for Impurity Detection

Several analytical methods can be employed to identify and quantify impurities in your piperidine sample:

-

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Due to piperidine's volatility, GC is a powerful technique for assessing its purity.[5][6] GC-MS can further help in identifying unknown impurities by providing mass-to-charge ratio information.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and specific, making it suitable for detecting low-level genotoxic impurities in pharmaceutical ingredients.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of piperidine and its derivatives, particularly for less volatile or thermally labile compounds.[9][10][11]

-

Thin-Layer Chromatography (TLC): TLC is a quick and cost-effective method for preliminary purity assessment and for developing solvent systems for column chromatography.[9][10]

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the purification of piperidine in a question-and-answer format.

Q1: My purified piperidine has a yellow tint. What is the cause, and how can I remove it?

A: A yellow discoloration is typically due to the presence of oxidation products.[4][12] While this may not be detrimental for all applications, it is an indicator of impurity.

-

Troubleshooting: The most effective method to remove colored impurities is through distillation.[4][12]

-

Preventative Measures: To prevent re-oxidation, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[4]

Q2: I'm struggling to separate piperidine from pyridine using fractional distillation. Why is this happening?

A: Complete separation of piperidine and pyridine by simple fractional distillation is notoriously difficult because they form a minimum-boiling azeotrope.[1][13] This azeotropic mixture consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[4][13]

-

Troubleshooting:

-

Azeotropic Distillation: The addition of a non-aromatic hydrocarbon entrainer that boils between 80°C and 110°C can be used to break the azeotrope.[13] The entrainer forms a new, lower-boiling azeotrope with pyridine, allowing for its removal.

-

Chemical Separation (Salt Formation): A more definitive method is to exploit the difference in basicity between piperidine and pyridine. Piperidine is a stronger base and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate, which can be filtered off.[1][12][14] The free base can then be regenerated.

-

Q3: My piperidine derivative is showing significant tailing during silica gel column chromatography. What's the cause and solution?

A: The basic nature of the piperidine nitrogen leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause significant peak tailing and, in some cases, irreversible adsorption of the compound to the stationary phase.

-

Troubleshooting:

-

Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent.[12] This will compete with your piperidine derivative for binding to the acidic sites on the silica, resulting in improved peak shape.

-

Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina.[15]

-

Reversed-Phase Chromatography: For polar piperidine derivatives, reversed-phase chromatography on a C18 column with an alkaline mobile phase can be a very effective purification strategy.[16][17]

-

Q4: I observe a solid precipitating in my piperidine solution, especially when using DMF as a solvent. What is it?

A: This is a common issue and can be due to a couple of factors:

-

Salt Formation with Atmospheric CO₂: Piperidine can react with carbon dioxide from the air to form piperidine carbonate, which may precipitate out of solution.[4]

-

Reaction with Acidic Vapors: If the piperidine is stored in an environment with acidic vapors (e.g., near bottles of trifluoroacetic acid or acetyl chloride), it can form the corresponding salt, which is often a solid.[4]

-

Solution: To redissolve the precipitate, you can add a small amount of a stronger, non-nucleophilic base. To prevent this, always store piperidine in tightly sealed containers.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for key purification techniques.

Protocol 1: Purification of Piperidine via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.[1][12][14]

-

Dissolution: Dissolve the crude piperidine (containing pyridine) in an organic solvent such as diethyl ether or toluene.

-

Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being the stronger base, will selectively react to form solid piperidine carbonate, while pyridine remains in solution.[12]

-

Filtration: Cool the mixture in an ice bath to ensure complete precipitation of the piperidine carbonate.[1] Collect the solid salt by vacuum filtration using a Büchner funnel.[1]

-

Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to regenerate the free piperidine.[4]

-

Extraction: Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane.[4]

-

Drying and Final Purification: Dry the organic extract over a suitable drying agent (e.g., solid KOH), filter, and then distill to obtain pure piperidine.[4]

Protocol 2: Drying and Simple Distillation of Piperidine

This protocol is for the removal of water and other non-azeotropic impurities.[1]

-

Pre-drying: Place the crude, wet piperidine in a round-bottom flask. Add solid potassium hydroxide (KOH) pellets and allow the mixture to stand for several hours (or overnight) with occasional swirling to remove the bulk of the water.[1][4]

-

Distillation Setup: Assemble a standard distillation apparatus, ensuring all glassware is thoroughly dry.

-

Distillation: Carefully decant or filter the piperidine away from the KOH pellets into the distillation flask.[1][4] Add fresh boiling chips. Heat the flask to distill the piperidine, collecting the fraction that boils at 106°C at atmospheric pressure.[1][4]

Protocol 3: Recrystallization of a Solid Piperidine Derivative

Recrystallization is a powerful technique for purifying solid piperidine derivatives.[1]

-

Solvent Selection: Place a small amount (10-20 mg) of the crude product into several test tubes.[12] Add a few drops of different solvents to each tube. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[12]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent. Stir until the solid is fully dissolved.[12]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[12]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1] Covering the flask can promote the formation of larger crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[1]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1][12]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1][12]

Section 4: Visualization of Workflows

Diagram 1: Troubleshooting Piperidine Purification

Caption: A decision-making workflow for troubleshooting common piperidine purification issues.

Diagram 2: Workflow for Purification via Carbonate Salt Formation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 6. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. alternative-therapies.com [alternative-therapies.com]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [helda.helsinki.fi]

- 11. seer.ufrgs.br [seer.ufrgs.br]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US2363159A - Purification of piperidine - Google Patents [patents.google.com]

- 14. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]

- 15. reddit.com [reddit.com]

- 16. biotage.com [biotage.com]

- 17. teledyneisco.com [teledyneisco.com]

Technical Support Center: Troubleshooting Low Yields in Palladium-Mediated Cross-Coupling Reactions

Welcome to the technical support center for palladium-mediated cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The content is structured in a question-and-answer format to directly address specific challenges you may encounter in the lab.

I. Foundational Principles & General Troubleshooting

Before delving into reaction-specific issues, it's crucial to understand the core components of a successful cross-coupling reaction and the general factors that can lead to failure.

My reaction is not working at all. Where do I start?

When a reaction fails completely, a systematic approach is necessary to identify the root cause. The primary suspects are often the catalyst's health, the quality of your reagents, and the reaction setup itself.

Step-by-Step General Troubleshooting Protocol:

-

Inert Atmosphere Integrity: The active catalytic species in most palladium cross-coupling reactions is a Pd(0) complex, which is highly sensitive to oxygen.[1] Ensure your reaction vessel is properly sealed and that you have a truly inert atmosphere (argon or nitrogen). Use a robust degassing method for your solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[2]

-

Reagent Quality Check:

-

Solvent: Use anhydrous solvents. Water can interfere with many steps of the catalytic cycle, particularly transmetalation. Some reactions, however, benefit from specific amounts of water, so consult literature for your specific transformation.[1][3] Avoid solvents that can coordinate to the palladium center and inhibit catalysis, such as acetonitrile or pyridine.[4]

-

Substrates: Verify the purity of your starting materials (electrophile and nucleophile). Impurities can act as catalyst poisons.[2] For example, sulfur-containing functional groups can irreversibly bind to palladium.

-

Base: Ensure your base is finely powdered and dry. Poor solubility of the base can stall the reaction.[1] For solid bases like K₃PO₄, grinding it into a fine powder can significantly improve reproducibility.

-

-

Catalyst and Ligand Verification:

-

Palladium Source: How old is your palladium precursor? Pd(OAc)₂ and other precursors can degrade over time.[1] Using a fresh bottle is a simple but often effective troubleshooting step. Consider using a more robust and air-stable precatalyst which can simplify reaction setup and improve reproducibility.[4][5]

-

Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Store them under an inert atmosphere and, if possible, in a freezer.

-

I see a black precipitate in my reaction. What is it and what should I do?

The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[2] This occurs when the Pd(0) species agglomerates into inactive palladium nanoparticles.[6][7][8] This aggregation is often irreversible and a primary cause of low yields.

Causality and Solutions:

-

Ligand Dissociation: The phosphine ligand's role is to stabilize the Pd(0) center and prevent aggregation.[9] If the ligand dissociates or degrades, the palladium will precipitate.

-

Solution: Increase the ligand-to-palladium ratio. However, be aware that an excessive amount of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.[10]

-

-

High Temperature: Elevated temperatures can accelerate both the desired reaction and catalyst decomposition pathways.

-

Solution: Screen lower reaction temperatures. Modern, highly active ligands often allow for reactions to proceed at room temperature or slightly elevated temperatures.[11]

-

-

Inappropriate Solvent: Certain solvents may not adequately solvate the catalytic species, promoting aggregation.[2]

Visualizing the Core Problem: The Palladium Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to diagnosing which step might be failing.

Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.

II. Reaction-Specific FAQs

While general principles apply, different named reactions have unique sensitivities and common failure modes.

Suzuki-Miyaura Coupling

Q: My Suzuki coupling with an aryl chloride is sluggish or failing. Why?

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strong C-Cl bond.[1][13] The oxidative addition step is often the rate-limiting step.

Solutions:

-

Switch to a More Active Ligand: Standard ligands like PPh₃ are often insufficient for activating aryl chlorides. Use electron-rich, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are designed to accelerate oxidative addition.[9][11]

-

Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.

-

Change the Palladium Precursor: Using a more active precatalyst can be beneficial.

Q: I am observing significant protodeboronation of my boronic acid. How can I prevent this?

Protodeboronation is a side reaction where the boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom, consuming your starting material.

Solutions:

-

Use Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water to aid in the dissolution of the base, excess water can promote protodeboronation.[3]

-

Choice of Base: Stronger bases can sometimes accelerate this side reaction. Consider screening different bases. Potassium phosphate (K₃PO₄) is often a good choice for sensitive substrates.

-

Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding free acids.

| Parameter | Recommendation for Aryl Chlorides | Recommendation for Sensitive Boronic Acids |

| Ligand | SPhos, XPhos, RuPhos, NHCs | Standard or electron-rich phosphines |

| Base | K₃PO₄, Cs₂CO₃ | K₃PO₄, K₂CO₃ |

| Solvent System | Toluene/H₂O, Dioxane/H₂O | Anhydrous Toluene or THF |

| Temperature | 80-110 °C | Room temperature to 60 °C |

Table 1: Recommended starting conditions for challenging Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is giving a high yield of the hydrodehalogenated arene. What is causing this?

Hydrodehalogenation is a competitive side reaction where the aryl halide is reduced to the corresponding arene instead of undergoing amination.[14] This is particularly common when using primary amines.[14] The mechanism often involves a β-hydride elimination from a palladium-amide intermediate.[14]

Solutions:

-

Ligand Choice: The choice of ligand is critical. Sterically hindered biaryl phosphine ligands are often used to promote the desired C-N reductive elimination over β-hydride elimination.[5]

-

Base Selection: The strength and nature of the base can influence the rate of competing pathways. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[4][14]

-

Amine Equivalents: For particularly challenging couplings, especially with ammonia, using an ammonia equivalent like benzophenone imine can be effective, followed by hydrolysis to yield the primary aniline.[15]

Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.

Sonogashira Coupling

Q: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) product. How can I avoid this?

Glaser coupling is the primary side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[2]

Solutions:

-

Rigorous Degassing: Ensure the reaction is performed under strictly anaerobic conditions to prevent oxidation of the copper catalyst, which promotes the homocoupling pathway.[2]

-

Copper-Free Conditions: It is possible to run the Sonogashira coupling without a copper co-catalyst.[2] This often requires a higher catalyst loading, a different ligand, or a different base (often an amine base like triethylamine or diisopropylamine).

-

Use a Fresh Copper Source: Copper(I) iodide can degrade over time. Using a fresh supply is recommended.[2]

Q: What is the general reactivity order for the halide in Sonogashira coupling?

The reactivity of the electrophile significantly impacts reaction conditions. The general trend is: I > OTf > Br > Cl .[2] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and especially chlorides typically require heating and more specialized catalytic systems.[2]